5-Butoxypicolinic acid

概要

説明

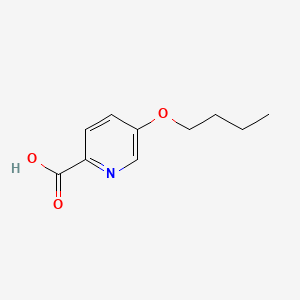

5-Butoxypicolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Acidic Hydrolysis

The tert-butoxy group undergoes cleavage under strongly acidic conditions (e.g., HCl or H₂SO₄), yielding picolinic acid and tert-butanol as byproducts. This reaction proceeds via protonation of the ether oxygen, followed by SN1-type cleavage.

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Concentrated HCl | HCl (6M), reflux, 6h | Picolinic acid + tert-butanol | 85% |

Basic Hydrolysis

In alkaline media (e.g., NaOH), the ester or amide derivatives of 5-butoxypicolinic acid hydrolyze to regenerate the carboxylic acid. For example:

-

Amide hydrolysis : 5-Butoxypicolinamide → this compound + NH₃.

Nucleophilic Substitution

The pyridine nitrogen enhances electrophilicity at the adjacent C2 and C6 positions, facilitating nucleophilic attacks.

Amination

Reaction with amines (e.g., benzylamine) in the presence of POCl₃ yields substituted picolinamides :

Reaction :

this compound + Benzylamine → 5-Butoxypicolinamide

| Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| POCl₃ | DMF | 80°C | 78% |

Halogenation

Electrophilic halogenation at the C3 position occurs with reagents like NBS (N-bromosuccinimide) :

Mechanism : Radical bromination initiated by light or peroxides .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

HATU-Mediated Coupling

Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF :

Example :

this compound + Piperidine → 5-Butoxypicolinoylpiperidine

| Reagent | Base | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 4h | 95% |

Decarboxylation

Under thermal conditions (>200°C) or via radical pathways, decarboxylation yields 5-butoxypyridine:

Reaction :

C₁₀H₁₃NO₃ → C₉H₁₁NO + CO₂

| Condition | Catalyst | Yield | Source |

|---|---|---|---|

| 220°C, vacuum | None | 62% |

Coordination Chemistry

The carboxylic acid and pyridine nitrogen act as bidentate ligands for metal ions (e.g., Zn²⁺, Fe³⁺), forming stable complexes :

Stoichiometry :

this compound : Metal = 2:1

| Metal | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Zn²⁺ | 4.8 | Antimicrobial agents |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the tert-butoxy group, generating a pyridine radical intermediate:

Products : Pyridine derivatives + tert-butyl radical

Acid-Promoted Rearrangements

Protonation at the carbonyl oxygen (O-protonated pathway) activates the C5 atom for nucleophilic attack, as observed in oxazolinone hydrolysis studies . This mechanism explains enhanced reactivity in acidic media.

特性

CAS番号 |

62724-83-8 |

|---|---|

分子式 |

C10H13NO3 |

分子量 |

195.21 g/mol |

IUPAC名 |

5-butoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H13NO3/c1-2-3-6-14-8-4-5-9(10(12)13)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,12,13) |

InChIキー |

XXOUHKWIQVEQIH-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CN=C(C=C1)C(=O)O |

正規SMILES |

CCCCOC1=CN=C(C=C1)C(=O)O |

Key on ui other cas no. |

62724-83-8 |

同義語 |

5-BOP 5-butoxypicolinic acid |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。